N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound notable for its diverse functional groups, including a sulfonyl moiety, an oxazinan ring, and an oxalamide structure. The molecular formula of this compound is , and it has a molecular weight of approximately 479.5 g/mol. This compound is primarily sourced from chemical suppliers specializing in research-grade materials, such as BenchChem and EvitaChem, which provide detailed specifications including purity and structural data.
This compound can be classified under the category of bioactive molecules due to its potential pharmacological applications. It contains functional groups that are often associated with biological activity, making it a candidate for further research in medicinal chemistry.
The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide involves several steps that integrate various chemical reactions:
These steps may involve techniques such as refluxing, solvent extraction, and chromatographic purification to isolate the desired product .
The molecular structure of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide features several key components:
The canonical SMILES representation is COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
, which provides insight into its connectivity and stereochemistry.
The chemical behavior of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide can be assessed through various potential reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide remains to be fully elucidated but may involve interactions at specific biological targets:
Further studies are necessary to confirm these mechanisms through biological assays and receptor binding studies .
The physical and chemical properties of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide are influenced by its functional groups:
Data on melting point, boiling point, and solubility would be crucial for practical applications but are not explicitly detailed in the available literature.
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide holds potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4